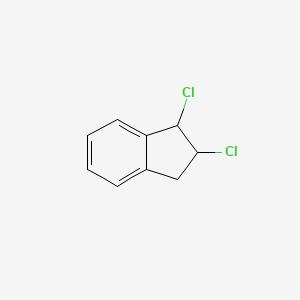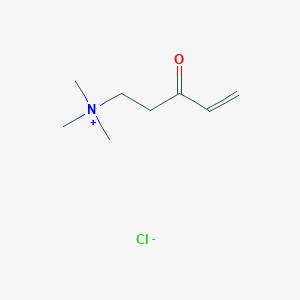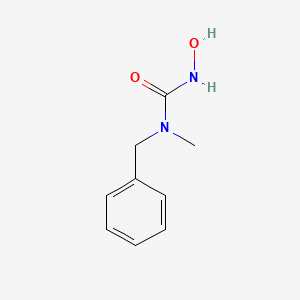
N-Benzyl-N'-hydroxy-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N’-hydroxy-N-methylurea is an organic compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications. The structure of N-Benzyl-N’-hydroxy-N-methylurea consists of a benzyl group, a hydroxy group, and a methylurea moiety, which contribute to its unique reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N’-hydroxy-N-methylurea can be achieved through several methods. One common approach involves the nucleophilic addition of benzylamine to an isocyanate derivative, followed by hydrolysis to introduce the hydroxy group. This reaction typically occurs in aqueous conditions without the need for organic co-solvents .
Industrial Production Methods: Industrial production of N-substituted ureas, including N-Benzyl-N’-hydroxy-N-methylurea, often involves the reaction of amines with carbamoyl chlorides or isocyanates. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of environmentally friendly and resource-efficient methods is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N’-hydroxy-N-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include benzyl-substituted ureas, hydroxy-substituted derivatives, and various reduced or oxidized compounds .
Scientific Research Applications
N-Benzyl-N’-hydroxy-N-methylurea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-Benzyl-N’-hydroxy-N-methylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate enzymatic activity and protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
N-Benzyl-N-methylurea: Lacks the hydroxy group, resulting in different reactivity and biological activity.
N-Benzyl-N’-hydroxyurea: Lacks the methyl group, affecting its chemical properties and applications.
N-Methyl-N’-hydroxyurea: Lacks the benzyl group, leading to different interactions with biological targets.
Uniqueness: N-Benzyl-N’-hydroxy-N-methylurea is unique due to the presence of both the benzyl and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
78322-22-2 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-benzyl-3-hydroxy-1-methylurea |
InChI |
InChI=1S/C9H12N2O2/c1-11(9(12)10-13)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,10,12) |
InChI Key |
YSBZRMQAMSUXAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


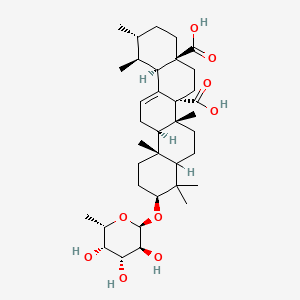
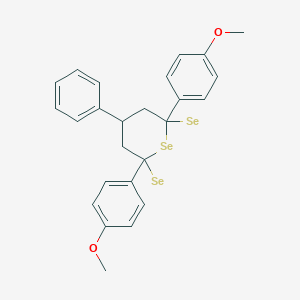
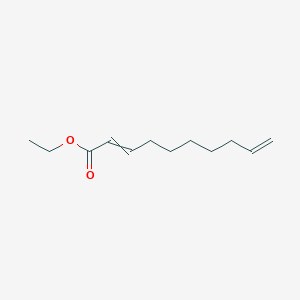
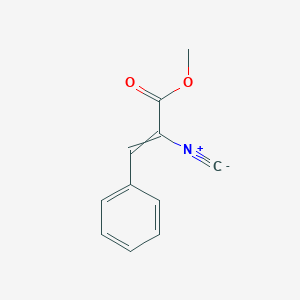



acetate](/img/structure/B14433018.png)
